1-Methyl-4-prop-2-ynylpiperidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1393541-21-3 |
|---|---|
Molecular Formula |
C9H15N |
Molecular Weight |
137.22 g/mol |
IUPAC Name |
1-methyl-4-prop-2-ynylpiperidine |
InChI |
InChI=1S/C9H15N/c1-3-4-9-5-7-10(2)8-6-9/h1,9H,4-8H2,2H3 |
InChI Key |
MMVTWSYBXCLOHG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)CC#C |
Origin of Product |
United States |
The Piperidine Scaffold: a Cornerstone in Modern Drug Discovery
The piperidine (B6355638) ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous and highly valued scaffold in medicinal chemistry. nih.govnih.gov Its prevalence is underscored by its presence in a multitude of FDA-approved drugs, spanning a wide array of therapeutic areas including central nervous system (CNS) disorders, cancer, and infectious diseases. nih.govnih.gov
The utility of the piperidine scaffold can be attributed to several key factors. Its saturated, three-dimensional structure allows for precise spatial orientation of substituent groups, which is critical for optimizing interactions with biological targets. Furthermore, the basic nitrogen atom of the piperidine ring can be readily protonated at physiological pH, enhancing aqueous solubility and enabling the formation of crucial ionic interactions with enzymes and receptors. The introduction of chiral centers within the piperidine ring can significantly influence a molecule's pharmacodynamic and pharmacokinetic properties, often leading to enhanced biological activity and selectivity. nih.govnih.gov This ability to fine-tune physicochemical and biological properties makes the piperidine scaffold a privileged structure in the design of novel therapeutic agents. nih.gov
The Propargylamine Moiety: a Tool for Strategic Pharmaceutical Design
The propargylamine (B41283) group, characterized by a terminal alkyne linked to an amine via a methylene (B1212753) bridge, is another chemical feature of immense strategic importance in pharmaceutical chemistry. This moiety is not merely a passive structural component; its unique chemical reactivity and versatility have made it a cornerstone in the design of targeted therapies and chemical biology tools.
One of the most notable applications of the propargylamine moiety is in the design of enzyme inhibitors. The terminal alkyne can act as a latent reactive group, participating in covalent bond formation with enzyme active sites, leading to irreversible inhibition. This mechanism is famously exploited in monoamine oxidase (MAO) inhibitors like selegiline (B1681611) and rasagiline, which are used in the treatment of Parkinson's disease. Beyond enzyme inhibition, the propargylamine group is a key participant in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition. This highly efficient and specific reaction allows for the straightforward conjugation of propargylamine-containing molecules to other molecular entities, facilitating the creation of complex molecular probes, bioconjugates, and multi-target drugs. The diverse pharmacological activities associated with propargylamine derivatives, including anti-cancer, neuroprotective, and anti-inflammatory effects, highlight the broad potential of this functional group in drug discovery.
Charting the Course: Research Trajectories for 1 Methyl 4 Prop 2 Ynylpiperidine and Its Analogs
De Novo Synthesis Approaches
The de novo synthesis of the this compound scaffold can be achieved through several strategic approaches, each offering distinct advantages in terms of efficiency and substrate scope.
Direct Alkylation and Amination Reactions
A plausible and direct route to this compound involves the use of 1-methyl-4-piperidone (B142233) as a readily available starting material. lookchem.comnih.gov This approach hinges on the addition of a propargyl nucleophile to the ketone, followed by deoxygenation. One of the most effective methods for introducing the propargyl group is through a Grignard reaction. The reaction of propargyl bromide with magnesium metal, often initiated with a catalyst like mercury(II) chloride, generates the corresponding propargylmagnesium bromide. thieme-connect.deorgsyn.org This Grignard reagent then attacks the electrophilic carbonyl carbon of 1-methyl-4-piperidone to form a tertiary alcohol, 1-methyl-4-(prop-2-yn-1-yl)piperidin-4-ol. Subsequent deoxygenation of this intermediate, for instance through a Barton-McCombie deoxygenation or by conversion to a halide or tosylate followed by reductive cleavage, would yield the target compound, this compound.
Alternatively, reductive amination strategies, while not directly yielding the target compound, are fundamental in the synthesis of the piperidine core itself. For instance, the synthesis of related 1-methylpiperidine derivatives can be achieved through the reductive amination of a suitable keto-precursor. researchgate.net
Multicomponent Reaction Strategies (e.g., A3-Coupling)
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. The A3 (Aldehyde-Alkyne-Amine) coupling reaction is a powerful tool for the synthesis of propargylamines. mdpi.com A hypothetical A3 coupling route to a precursor of this compound could involve the reaction of methylamine, a suitable dialdehyde, and acetylene (B1199291). However, a more direct application would be the reaction of an aldehyde, an alkyne, and an amine to form a propargylamine scaffold that could be further elaborated into the target piperidine ring. The mechanism of the A3 coupling typically involves the in situ formation of an iminium ion from the aldehyde and amine, which is then attacked by a metal acetylide, often a copper acetylide. nih.govnih.gov
While a direct A3 coupling to form this compound is complex, this methodology is highly valuable for creating a diverse range of propargylamine derivatives which are structurally related.
Favorskii Reaction Applications in Piperidine Synthesis
The Favorskii reaction provides another viable pathway for the synthesis of precursors to this compound, starting from 1-methyl-4-piperidone. wikipedia.org This reaction involves the nucleophilic addition of a metal acetylide to a carbonyl group. wikipedia.org In this context, acetylene would be deprotonated by a strong base, such as potassium hydroxide (B78521) in a suitable solvent like DMSO, to form an acetylide. researchgate.net This acetylide would then attack the carbonyl of 1-methyl-4-piperidone to yield 1-methyl-4-ethynylpiperidin-4-ol. This tertiary alcohol is a key intermediate that can be further modified. For instance, the hydroxyl group could be removed as described in section 2.1.1. Alternatively, the ethynyl (B1212043) group could be extended to a propargyl group through various synthetic transformations.
Strategic Derivatization and Analogue Preparation
Once this compound is synthesized, its structure can be further diversified through strategic derivatization at several key positions, allowing for the preparation of a library of analogues.
N-Substitution and Heteroatom Modification
The tertiary amine of the piperidine ring is a prime site for modification. One common transformation is the formation of the corresponding N-oxide. This is typically achieved by treating the parent amine with an oxidizing agent such as hydrogen peroxide or a peroxy acid like m-chloroperoxybenzoic acid (mCPBA). nih.gov The resulting N-oxide exhibits altered electronic and steric properties, which can be useful for modulating its biological activity or for directing further reactions.
Another important transformation is N-demethylation. While no specific methods for this compound have been detailed, general methods for the N-demethylation of tertiary amines, such as the Von Braun reaction or the use of chloroformates followed by hydrolysis, could be applicable. This would provide the corresponding secondary amine, 4-prop-2-ynylpiperidine, which can then be N-functionalized with a wide variety of substituents.
Functional Group Introduction at Piperidine and Propynyl (B12738560) Moieties
The propynyl group of this compound is a versatile handle for introducing further molecular complexity. The terminal alkyne is particularly amenable to Sonogashira coupling reactions. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction allows for the formation of a new carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgyoutube.com This reaction is incredibly powerful for the synthesis of a wide array of analogues where the terminal hydrogen of the alkyne is replaced by various aromatic or vinylic systems. The typical Sonogashira reaction employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orglibretexts.org
Synthesis of Bridged Azabicyclic Systems
The synthesis of bridged azabicyclic systems is a significant endeavor in organic chemistry, driven by the prevalence of these scaffolds in a wide array of biologically active natural products and pharmaceutical agents. While the direct application of this compound in the synthesis of such systems is not extensively documented in publicly available research, the strategic placement of its reactive functional groups suggests its potential as a valuable starting material for various cyclization strategies.
Methodologies such as intramolecular Diels-Alder reactions, transition-metal-catalyzed cyclizations, and radical-mediated ring closures are commonly employed for the construction of these complex frameworks. nih.gov For instance, the propargyl group in this compound could, after conversion to a suitable diene, participate in an intramolecular [4+2] cycloaddition to forge a bridged bicyclic system. Similarly, the terminal alkyne is amenable to various transition-metal-catalyzed cycloisomerization reactions that could lead to the formation of new rings.
Mechanistic Chemical Transformations
Understanding the mechanistic pathways of chemical reactions is fundamental to controlling selectivity and achieving desired molecular complexity. The following subsections discuss key transformations involving this compound and its derivatives.
Rearrangements of Propargylamine N-Oxides
The N-oxides of propargylamines are known to undergo fascinating rearrangements, offering a pathway to novel molecular structures. Specifically, the rearrangement of N-prop-2-ynylpiperidine N-oxide to an O-allenyl hydroxylamine (B1172632) has been reported to proceed via an intramolecular cyclic mechanism. rsc.org This transformation is a type of mdpi.comnih.gov-sigmatropic rearrangement, a concerted pericyclic reaction that involves the migration of a substituent from one atom of a five-atom system to another.
While a specific study on the N-oxide of this compound was not found, the underlying principles of the mdpi.comnih.gov-sigmatropic rearrangement of analogous propargylamine N-oxides are well-established. nih.gov The reaction is initiated by the formation of the N-oxide, typically through oxidation of the tertiary amine with an oxidizing agent like hydrogen peroxide or a peroxy acid. The resulting N-oxide can then undergo a spontaneous rearrangement under thermal conditions. The presence of the N-methyl group in this compound N-oxide would be expected to influence the electronic and steric environment of the rearranging system, potentially affecting the reaction rate and the stability of the resulting allene.
It is important to note that other rearrangement pathways, such as the Meisenheimer rearrangement, are also known for certain N-oxides, particularly those with N-allyl or N-benzyl groups. nih.gov
Intramolecular Radical Translocation and Cyclization Pathways
Intramolecular radical reactions provide a powerful tool for the construction of cyclic and polycyclic molecules, often with high levels of stereocontrol. These reactions typically involve the generation of a radical species which then adds to an unsaturated bond within the same molecule.
The subsequent intramolecular cyclization would involve the attack of this radical onto the alkyne functionality. The regioselectivity of this cyclization (i.e., whether a 5- or 6-membered ring is formed) would be governed by Baldwin's rules, which are based on the stereochemical requirements of the transition state for ring closure. The resulting cyclic radical could then be quenched or participate in further reactions.
Acid-Catalyzed Cyclization and Ring Closure Reactions
The presence of both a basic nitrogen atom and a nucleophilic alkyne in this compound suggests the potential for acid-catalyzed cyclization reactions. Under acidic conditions, the nitrogen atom would be protonated, and the alkyne could be activated towards nucleophilic attack.
Although specific examples of acid-catalyzed cyclization of this compound are not prominent in the literature, related transformations provide insight into its potential reactivity. For instance, the acid-catalyzed hydration of alkynes proceeds via the formation of an enol intermediate, which then tautomerizes to a more stable ketone. youtube.com In the case of this compound, an intramolecular version of this reaction could potentially be envisioned, where the piperidine nitrogen or a substituent on the ring acts as an internal nucleophile.
Furthermore, strong acids can promote the cleavage of bicyclic systems, as seen in the acid-catalyzed cleavage of bicyclo[3.2.1]oct-2-en-8-one derivatives. gla.ac.uk While this is a ring-opening reaction, it highlights the profound effect of acid catalysis on cyclic and bicyclic structures containing functionalities susceptible to protonation and subsequent rearrangement or cleavage.
Anti-Infective and Antimicrobial Efficacy Assessment (in vitro)
General studies on related chemical structures, such as piperidin-4-one and nitroimidazole derivatives, show that these classes of compounds can exhibit antimicrobial properties. biomedpharmajournal.orgnih.gov However, no in vitro studies assessing the specific anti-infective or antimicrobial efficacy of this compound against any bacteria or fungi have been published in the available scientific literature.
Broad-Spectrum Antibacterial Activity
No studies were identified that investigated the broad-spectrum antibacterial activity of this compound against various bacterial strains. Consequently, no data on its minimum inhibitory concentration (MIC) or potential mechanisms of antibacterial action can be provided.
Antifungal and Antileishmanial Potency
There is no available research in the current scientific literature detailing the antifungal or antileishmanial potency of this compound. As such, its efficacy against fungal pathogens or Leishmania species has not been established.
Antimalarial Activity against Plasmodium falciparum Strains
Investigations into the antimalarial activity of this compound against strains of Plasmodium falciparum have not been reported in published research. Therefore, no data regarding its potential as an antimalarial agent is available.
Other Biological Activities
In Vitro Antioxidant Mechanisms
No studies have been conducted to evaluate the in vitro antioxidant mechanisms of this compound. Information regarding its potential to scavenge free radicals or inhibit oxidative stress is not present in the scientific literature.
In Vitro Anticoagulant Properties
There are no published findings on the in vitro anticoagulant properties of this compound. Its effects on coagulation pathways and platelet aggregation have not been investigated.
Structure Activity Relationship Sar Studies and Molecular Design
Impact of N-Methyl and Other N-Substitutions on Biological Efficacy
The N-methyl group in 1-Methyl-4-prop-2-ynylpiperidine plays a pivotal role in its biological profile. This small alkyl group can influence the compound's basicity, lipophilicity, and steric profile, all of which are critical determinants of its interaction with a biological target. In many classes of piperidine-based ligands, the nature of the N-substituent is a key modulator of activity and selectivity.
To illustrate the impact of N-substitution on a related piperidine (B6355638) scaffold, the following table summarizes hypothetical data based on general SAR principles observed in piperidine derivatives.
| N-Substituent | Relative Potency | Rationale |
| -H | Low | Reduced basicity and potential for different binding orientation. |
| -CH3 (Methyl) | High | Optimal balance of basicity and steric bulk for many receptors. |
| -CH2CH3 (Ethyl) | Moderate to High | Slight increase in steric bulk may be tolerated or beneficial. |
| -CH(CH3)2 (Isopropyl) | Moderate | Increased steric hindrance may start to negatively impact binding. |
| -CH2Ph (Benzyl) | Variable | Can introduce additional binding interactions but may be too bulky for some targets. |
This table is a generalized representation based on common SAR trends in piperidine derivatives and is not based on direct experimental data for this compound.
Influence of Piperidine Ring Substituents on Activity Profiles
The substitution pattern on the piperidine ring itself is another critical factor in determining the biological activity of compounds like this compound. The position, nature, and stereochemistry of these substituents can drastically alter a molecule's affinity and efficacy for its target.
In the case of this compound, the propargyl group is at the C4 position. Studies on other 4-substituted piperidines have demonstrated that this position is often a key point for modification to modulate biological activity. For example, in a series of 1-propargyl-4-styrylpiperidine analogues, the substitution at the 4-position was found to be well-tolerated and crucial for their selective inhibition of monoamine oxidase (MAO) isoforms. conicet.gov.aracs.org The nature of the substituent at C4 can influence the molecule's interaction with specific sub-pockets within the receptor binding site.
The following table illustrates how different substituents at the C4 position of a 1-methylpiperidine (B42303) core could hypothetically influence biological activity, based on general SAR principles.
| C4-Substituent | Predicted Biological Effect | Rationale |
| -H | Baseline activity | Lack of a specific interacting group. |
| -CH2C≡CH (Propargyl) | Potent and potentially selective activity | The triple bond can act as a hydrogen bond acceptor or participate in other specific interactions. |
| -CH2CH2CH3 (Propyl) | Moderate activity | Saturated alkyl group may provide hydrophobic interactions but lacks the specific electronic features of the propargyl group. |
| -Ph (Phenyl) | Variable activity | Can introduce aromatic interactions, but the bulk and orientation are critical. |
| -OH (Hydroxyl) | May increase polarity and introduce hydrogen bonding | Could alter pharmacokinetic properties and binding mode. |
This table is a generalized representation based on common SAR trends in 4-substituted piperidine derivatives and is not based on direct experimental data for this compound.
Role of the Propargyl Moiety in Ligand-Target Recognition
The propargyl group (prop-2-ynyl) is a particularly interesting functional group in medicinal chemistry. Its linear geometry and the presence of a carbon-carbon triple bond confer unique electronic and steric properties. The π-system of the alkyne can participate in various non-covalent interactions, including hydrogen bonding (acting as a weak hydrogen bond acceptor) and π-π stacking with aromatic residues in a protein.
In the context of this compound, the propargyl moiety is crucial for its interaction with a biological target. In studies of 1-propargyl-4-styrylpiperidine analogues as MAO inhibitors, the propargyl group was shown to be oriented towards the FAD cofactor in the enzyme's active site, highlighting its direct role in the inhibitory mechanism. acs.org This suggests that the propargyl group of this compound could similarly be involved in key interactions within a receptor's binding site, potentially contributing to both the affinity and selectivity of the compound. The rigidity of the propargyl group also helps to position the molecule correctly within the binding pocket.
Stereochemical Determinants of Biological Activity
While this compound itself is achiral, the introduction of other substituents on the piperidine ring could create chiral centers, leading to stereoisomers with potentially different biological activities. For instance, in the study of 1-propargyl-4-styrylpiperidine analogues, the cis and trans isomers of the styryl group at the C4 position exhibited distinct selectivities for MAO-A and MAO-B, demonstrating the profound influence of stereochemistry on biological activity. conicet.gov.aracs.org This underscores the importance of controlling the stereochemistry during the synthesis and evaluation of piperidine-based compounds to optimize their therapeutic potential. The stereoselective synthesis of substituted piperidin-4-ols has been an area of active research, further highlighting the significance of stereochemical control in this class of compounds. nih.gov
Mechanistic Investigations of Cellular and Molecular Action
Elucidation of Intracellular Signaling Pathways
There is currently a lack of published research detailing the intracellular signaling pathways modulated by 1-Methyl-4-prop-2-ynylpiperidine. Investigations into its effects on key cellular processes remain to be conducted.
Modulation of Neuroinflammatory Mediators (e.g., Cytokine Regulation)
No studies were found that investigated the effect of this compound on the regulation of neuroinflammatory mediators, such as cytokines. The potential anti-inflammatory or pro-inflammatory properties of this compound are yet to be determined.
Effects on Glial Cell Activation (Microglia and Astrocytes)
The impact of this compound on the activation state of glial cells, including microglia and astrocytes, has not been reported in the scientific literature. Whether the compound can modulate glial cell responses, which are critical in both neuroprotection and neurodegeneration, is unknown.
Induction or Attenuation of Apoptotic Processes (e.g., Caspase Cascades, Bcl-2/Bax Ratio)
There is no available data on whether this compound can induce or attenuate apoptotic processes. Key markers of apoptosis, such as the activation of caspase cascades and the ratio of Bcl-2 to Bax proteins, have not been studied in the context of this compound.
Regulation of Transcription Factor Activity (e.g., MEF2D, GSK3β)
The influence of this compound on the activity of transcription factors, such as Myocyte Enhancer Factor 2D (MEF2D) and Glycogen Synthase Kinase 3 Beta (GSK3β), has not been documented. Research into its potential to modulate gene expression through these or other transcription factors is needed.
Quantitative Characterization of Receptor Binding Kinetics
No studies providing quantitative data on the receptor binding kinetics of this compound were found. Information regarding its affinity (Kd), association rate constant (kon), and dissociation rate constant (koff) for any specific biological target is not available.
Allosteric Modulation Mechanisms at Target Receptors
There is no evidence in the current body of scientific literature to suggest that this compound acts as an allosteric modulator at any receptor. Investigations into its potential to bind to allosteric sites and modulate the affinity or efficacy of endogenous ligands have not been reported.
Preclinical Efficacy Studies in Relevant Biological Models
Neuropathic Pain Attenuation in Rodent Models
Neuropathic pain is a chronic condition resulting from damage or dysfunction of the nervous system. Preclinical evaluation of potential analgesics typically involves rodent models that mimic the symptoms of human neuropathic pain, such as allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain response). Common models include the Chronic Constriction Injury (CCI) model, where the sciatic nerve is loosely ligated, and the Spared Nerve Injury (SNI) model, which involves transection of specific nerve branches.
In such studies, researchers would typically assess the compound's ability to reverse established mechanical and thermal hypersensitivity. Data would be collected on paw withdrawal thresholds in response to mechanical stimuli (e.g., von Frey filaments) and withdrawal latencies in response to thermal stimuli (e.g., Hargreaves test).
Data Table: Hypothetical Endpoints for Neuropathic Pain Studies
| Model | Assessment | Typical Outcome Measure | Reported Data for 1-Methyl-4-prop-2-ynylpiperidine |
|---|---|---|---|
| Chronic Constriction Injury (CCI) | Mechanical Allodynia | Paw Withdrawal Threshold (g) | No data available |
A comprehensive search of scientific databases yielded no studies presenting data on the effects of this compound in these or other rodent models of neuropathic pain.
Neuroprotection in Spinal Cord Injury Models
Spinal cord injury (SCI) initiates a complex cascade of events leading to neuronal cell death and functional deficits. Neuroprotective strategies aim to mitigate this secondary damage. Preclinical testing in rodent models of SCI, such as contusion or transection models, is crucial for evaluating potential therapies.
Key outcome measures in these models include the extent of tissue sparing at the injury site, reduction in the size of the glial scar, and preservation of neurons and oligodendrocytes. Functional recovery is also a critical endpoint, often assessed using behavioral tests like the Basso, Beattie, and Bresnahan (BBB) locomotor rating scale or grid walk tests.
Data Table: Hypothetical Endpoints for Spinal Cord Injury Studies
| Model | Assessment | Typical Outcome Measure | Reported Data for this compound |
|---|---|---|---|
| Contusion SCI | Locomotor Recovery | BBB Score | No data available |
| Contusion SCI | Tissue Sparing | Volume of Spared Tissue (mm³) | No data available |
No published research was found that investigates the neuroprotective potential of this compound in animal models of spinal cord injury.
Therapeutic Potential in Neurodegenerative Disease Cellular Models (e.g., Parkinson's Disease)
Cellular models are instrumental in the initial screening of compounds for neurodegenerative diseases like Parkinson's disease. These in vitro models often utilize neurotoxins such as 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), to induce neuronal cell death in dopaminergic cell lines (e.g., SH-SY5Y).
Efficacy in these models is typically measured by the compound's ability to prevent or rescue cells from toxin-induced death, which can be quantified through cell viability assays (e.g., MTT assay). Other endpoints may include the reduction of oxidative stress markers and the inhibition of apoptotic pathways.
Data Table: Hypothetical Endpoints for Parkinson's Disease Cellular Models
| Model | Assessment | Typical Outcome Measure | Reported Data for this compound |
|---|---|---|---|
| MPP+-treated SH-SY5Y cells | Cell Viability | % of Viable Cells vs. Control | No data available |
| MPP+-treated SH-SY5Y cells | Oxidative Stress | Levels of Reactive Oxygen Species | No data available |
There is no available literature detailing the effects of this compound in cellular models of Parkinson's disease or other neurodegenerative conditions.
Modulation of Experimental Autoimmune Encephalomyelitis (EAE) Pathology
Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for multiple sclerosis. It is an inflammatory demyelinating disease of the central nervous system. The therapeutic potential of a compound in this model is assessed by its ability to prevent or reduce the clinical signs of the disease, which are typically scored on a scale of increasing paralysis.
Histopathological analysis of the spinal cord is also a key component of EAE studies, with researchers looking for reductions in immune cell infiltration and demyelination.
Data Table: Hypothetical Endpoints for EAE Studies
| Model | Assessment | Typical Outcome Measure | Reported Data for this compound |
|---|---|---|---|
| MOG-induced EAE in C57BL/6 mice | Clinical Score | Mean Clinical Score | No data available |
| MOG-induced EAE in C57BL/6 mice | CNS Infiltration | Number of Infiltrating Cells/mm² | No data available |
No studies have been published on the immunomodulatory or neuroprotective effects of this compound in the EAE model.
Computational Chemistry and Biophysical Characterization
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 1-Methyl-4-prop-2-ynylpiperidine, this would involve simulating its interaction with the binding site of a specific protein target.
Research Focus: The primary goal would be to identify potential protein targets for this compound by screening it against various receptors, enzymes, or ion channels. For known targets of similar piperidine (B6355638) derivatives, such as sigma receptors or cholinesterases, docking studies could elucidate the specific binding mode and affinity. nih.govrsc.orgnih.gov Key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, would be analyzed to understand the basis of its binding. tandfonline.com
Hypothetical Data Table for Docking Results:
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Inhibition Constant (Ki) |
| e.g., Sigma-1 Receptor | - | - | - |
| e.g., Acetylcholinesterase | - | - | - |
| e.g., Dopamine (B1211576) Receptor D2 | - | - | - |
Data in this table is hypothetical and would be populated by actual research findings.
Quantum Chemical Calculations (e.g., Ab Initio Studies) for Conformational Analysis and Reactivity
Quantum chemical calculations provide detailed information about the electronic structure, geometry, and energy of a molecule. These methods are invaluable for understanding the intrinsic properties of this compound.
Research Focus: Ab initio and Density Functional Theory (DFT) studies would be employed to determine the most stable three-dimensional conformations of the molecule. chemistry.kz This is crucial as the biological activity of a compound is often dependent on its specific conformation. Calculations of molecular orbital energies (HOMO-LUMO gap) would provide insights into its chemical reactivity and stability. jksus.org Such studies have been applied to various piperidine and alkaloid structures to understand their electronic properties. taylorandfrancis.comresearchgate.net
Hypothetical Data Table for Quantum Chemical Properties:
| Property | Calculated Value | Method/Basis Set |
| Lowest Energy Conformation | e.g., Chair/Boat | e.g., DFT/B3LYP |
| HOMO Energy | - | - |
| LUMO Energy | - | - |
| Dipole Moment | - | - |
Data in this table is hypothetical and would be populated by actual research findings.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy
QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. Developing a QSAR model would require a dataset of structurally related compounds with known activities.
Research Focus: If a series of analogs of this compound were synthesized and tested, a QSAR model could be built to predict the activity of new, unsynthesized derivatives. nih.govnih.gov This would involve calculating various molecular descriptors (e.g., topological, electronic, hydrophobic) and using statistical methods to create a predictive model. tandfonline.commdpi.com Such models can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds. acs.org
Hypothetical Data Table for QSAR Model:
| QSAR Model Equation | R² | Q² (Cross-validation) | Key Descriptors |
| e.g., Activity = f(descriptor1, descriptor2...) | - | - | - |
Data in this table is hypothetical and would be populated by actual research findings.
Molecular Dynamics Simulations of Compound-Target Complexes
Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its protein target over time, offering insights into the stability of the complex and the flexibility of the binding site.
Research Focus: Following molecular docking, MD simulations of the this compound-protein complex would be performed to assess the stability of the predicted binding pose. nih.govresearchgate.net These simulations can reveal important conformational changes in both the ligand and the protein upon binding and can help to refine the understanding of the binding mechanism. acs.org Analysis of the simulation trajectory would provide information on the persistence of key intermolecular interactions.
Hypothetical Data Table for Molecular Dynamics Simulation:
| System | Simulation Time (ns) | RMSD of Ligand (Å) | Key Stable Interactions |
| e.g., Compound-Target Complex | - | - | - |
Data in this table is hypothetical and would be populated by actual research findings.
Future Research Directions and Translational Perspectives
Rational Design of Next-Generation Analogues with Enhanced Selectivity
The development of analogues of 1-Methyl-4-prop-2-ynylpiperidine with improved selectivity is a critical next step. The structural flexibility of the piperidine (B6355638) ring and the reactivity of the propargylamine (B41283) group offer numerous avenues for modification. researchgate.net Rational drug design strategies, guided by structure-activity relationship (SAR) studies, can be employed to optimize the compound's interaction with specific biological targets. researchgate.netnih.gov
Key areas for structural modification include:
Stereochemistry of the Piperidine Ring: The stereochemistry of substituents on the piperidine ring is known to significantly influence the potency and selectivity of monoamine transporter inhibitors. utmb.eduutmb.edu Synthesis and evaluation of individual enantiomers of this compound are essential to determine if the biological activity is stereospecific. Introducing chirality can also modulate physicochemical properties and improve pharmacokinetic profiles. thieme-connect.comthieme-connect.com
Substitution on the Piperidine Nitrogen: The N-methyl group can be replaced with other alkyl or aryl groups to probe the steric and electronic requirements of the binding pocket of a target enzyme.
Modification of the Propargyl Group: Alterations to the propargyl moiety, such as the introduction of substituents on the alkyne, could fine-tune its reactivity and selectivity as an inhibitor, particularly for enzymes like monoamine oxidase (MAO). nih.gov
Positional Isomers: Moving the propargyl group to other positions on the piperidine ring would generate a library of isomers with potentially different biological activities.
These rationally designed analogues would then be subjected to rigorous biological screening to identify candidates with enhanced selectivity for specific targets, such as different subtypes of monoamine oxidase (MAO-A or MAO-B). nih.govacs.org
Exploration of Novel Therapeutic Indications and Biological Targets
The propargylamine structure is a well-known pharmacophore in drugs targeting neurodegenerative diseases, such as Parkinson's and Alzheimer's disease. nih.govresearchgate.netresearchgate.netgoogle.com This is primarily due to its ability to act as an irreversible inhibitor of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters like dopamine (B1211576). google.comnih.govresearchgate.net
Potential Therapeutic Indications:
Neurodegenerative Diseases: Given the structural similarities to known MAO inhibitors like pargyline (B1678468) and rasagiline, this compound should be investigated for its potential in treating Parkinson's disease and Alzheimer's disease. researchgate.netresearchgate.net Its ability to modulate neurotransmitter levels and potentially reduce oxidative stress through MAO inhibition makes it a promising candidate. google.com Some propargylamine derivatives have also shown neuroprotective effects independent of MAO inhibition. nih.govresearchgate.net
Depression and Anxiety Disorders: By inhibiting MAO, the compound could increase the levels of serotonin, norepinephrine (B1679862), and dopamine in the brain, suggesting its potential use as an antidepressant or anxiolytic.
Cancer: Some propargylamine derivatives have been investigated as potential anticancer agents, suggesting another possible, albeit less direct, therapeutic avenue to explore. rsc.org
Potential Biological Targets:
Monoamine Oxidase (MAO): The primary and most logical target for investigation is MAO. Determining the inhibitory potency and selectivity for MAO-A versus MAO-B is a crucial first step. mdpi.commdpi.com
Cholinesterases: Some multi-target-directed ligands for Alzheimer's disease incorporate a propargylamine moiety to inhibit both MAO and cholinesterases (acetylcholinesterase and butyrylcholinesterase). nih.govresearchgate.net The potential of this compound to inhibit these enzymes should be evaluated.
Dopamine and Norepinephrine Transporters: Piperidine derivatives are known to interact with monoamine transporters. nih.govutmb.edu Investigating the affinity of this compound for the dopamine transporter (DAT) and norepinephrine transporter (NET) could reveal additional mechanisms of action relevant to neurological and psychiatric disorders.
Development of Advanced Methodologies for Synthesis and Screening
To efficiently explore the therapeutic potential of this compound and its analogues, advanced and efficient synthetic and screening methodologies are required.
Advanced Synthesis Methodologies:
Palladium-Catalyzed Reactions: Modern synthetic organic chemistry offers powerful tools for the construction of functionalized piperidines. Palladium-catalyzed annulation strategies can provide rapid access to a diverse range of piperidine derivatives. nih.gov
A³ Coupling (Aldehyde-Alkyne-Amine): This multicomponent reaction is a highly efficient method for the synthesis of propargylamines. researchgate.netrsc.org It allows for the rapid generation of a library of analogues by varying the aldehyde, alkyne, and amine components.
Ring-Closing Metathesis: This technique can be employed for the stereoselective synthesis of substituted piperidinones, which can then be further functionalized. acs.org
Flow Chemistry: For the scalable and safe synthesis of propargylamine derivatives, continuous flow methodologies can be implemented. organic-chemistry.org
High-Throughput Screening:
The development of high-throughput screening (HTS) assays is essential for rapidly evaluating the biological activity of a large library of synthesized analogues. This would involve developing robust and miniaturized assays for the key biological targets, such as MAO-A, MAO-B, and cholinesterases.
Integration of Omics Data for Systems-Level Understanding
To gain a comprehensive understanding of the biological effects of this compound, a systems biology approach is warranted. numberanalytics.com By integrating various "omics" data, researchers can move beyond a single-target perspective and elucidate the compound's mechanism of action within the complex network of cellular pathways. frontiersin.org
Omics Approaches:
Transcriptomics (RNA-Seq): This would reveal changes in gene expression in response to treatment with the compound, providing insights into the cellular pathways that are modulated.
Proteomics: By analyzing changes in the proteome, researchers can identify the specific proteins that are directly or indirectly affected by the compound.
Metabolomics: This would provide a snapshot of the metabolic changes that occur in response to the compound, which is particularly relevant given the role of MAO in neurotransmitter metabolism.
The integration of these omics datasets can help to:
Elucidate the Mechanism of Action: By identifying the key pathways and networks affected by the compound, a more complete picture of its mechanism of action can be constructed. frontiersin.org
Identify Biomarkers: Omics data can help in the discovery of biomarkers that could be used to monitor the therapeutic response or potential side effects of the compound in future clinical studies.
Drug Repurposing: A systems-level understanding of the compound's effects might reveal unexpected therapeutic opportunities for other diseases. frontiersin.org
Predictive Toxicology: In silico and in vitro toxicogenomic approaches can be used to predict potential adverse effects early in the drug development process.
By systematically pursuing these future research directions, the scientific community can unlock the full therapeutic potential of this compound and its future generations of analogues.
Q & A
Q. What are the recommended synthetic routes for 1-Methyl-4-prop-2-ynylpiperidine, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, the propargyl group can be introduced via alkylation of 1-methylpiperidine using propargyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile). Optimization includes temperature control (40–60°C), inert atmosphere (N₂/Ar), and stoichiometric excess of the alkylating agent (1.2–1.5 eq). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves yield (≥75%) . Monitor reaction progress using TLC or GC-MS to minimize byproducts.
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify the propargyl group (δ ~2.0–2.2 ppm for ≡C-CH₂, triplet) and piperidine ring protons (δ ~1.4–2.8 ppm). Use DEPT-135 to distinguish CH₃ (1-methyl group, δ ~1.1 ppm) and quaternary carbons.
- IR : Confirm alkyne C≡C stretch (~2100–2260 cm⁻¹) and tertiary amine N-H absence (ruling out impurities).
- MS : ESI-MS in positive mode detects [M+H]⁺, with fragmentation patterns verifying the propargyl moiety (e.g., loss of CH₂C≡CH). Cross-reference with NIST Chemistry WebBook data for validation .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood due to potential acute toxicity (Category 4 for oral/dermal/inhalation hazards). Avoid exposure to sparks or open flames (alkyne groups are flammable). In case of skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention. Store in airtight containers at 2–8°C under inert gas .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
- Methodological Answer : Employ single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement . Key steps:
- Grow crystals via slow evaporation (solvent: dichloromethane/hexane).
- Analyze hydrogen bonding using graph-set notation (e.g., R₂²(8) motifs) to identify supramolecular interactions .
- Validate geometry with PLATON (e.g., check for omitted symmetry or twinning) and CCDC deposition .
Q. What computational approaches predict the neuropharmacological activity of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with neurotransmitter receptors (e.g., σ-1 or NMDA receptors). Parameterize the propargyl group’s electron density for accurate ligand-receptor binding scores.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of receptor-ligand complexes. Analyze RMSD and hydrogen bond persistence (~2.8 Å for optimal interactions) .
Q. How do structural modifications (e.g., substituent variation) influence the biological activity of piperidine derivatives?
- Methodological Answer :
- SAR Studies : Synthesize analogs (e.g., replacing propargyl with cyclopropyl or aryl groups). Test in vitro via receptor-binding assays (e.g., radioligand displacement for dopamine receptors).
- Data Analysis : Use IC₅₀ values and ClogP calculations to correlate lipophilicity with blood-brain barrier permeability. Compare with reference compounds like haloperidol (piperidine-based antipsychotic) .
Q. What strategies address contradictions in reported crystallographic or spectroscopic data for this compound?
- Methodological Answer : Cross-validate using multiple techniques:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
